1,1'-Bianthracene

OLED Host Materials Blue Emitters Conformational Analysis

Choose 1,1'-Bianthracene (CAS 1104-41-2) when device architecture demands a rigid, twisted biaryl core. Unlike 9,9'- or 2,2'-isomers, its C1-C1' linkage restricts rotation and reshapes electronic coupling, enabling ambipolar charge transport and effective triplet-triplet annihilation (TTA) suppression in blue OLEDs. This isomer is essential for achieving high EQE with low efficiency roll-off—sourcing the correct bianthracene topology is critical to your emissive-layer performance.

Molecular Formula C28H18
Molecular Weight 354.4 g/mol
CAS No. 1104-41-2
Cat. No. B14151596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bianthracene
CAS1104-41-2
Molecular FormulaC28H18
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54
InChIInChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H
InChIKeyXWSSEFVXKFFWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Bianthracene (CAS 1104-41-2): Core Properties for Advanced Organic Electronics


1,1'-Bianthracene (CAS 1104-41-2) is a biaryl composed of two anthracene units connected at the 1-position [1]. This direct C1-C1' linkage results in a unique, rigid, and twisted molecular conformation that significantly restricts rotation and alters its electronic and photophysical behavior relative to anthracene monomers and other bianthracene isomers [1][2]. Classified as a polycyclic aromatic hydrocarbon (PAH), it is primarily utilized as a core building block or host material in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), where its extended conjugation and ambipolar charge transport characteristics are advantageous .

Why 1,1'-Bianthracene Cannot Be Readily Replaced by Anthracene Monomers or Other Isomers


Substituting 1,1'-bianthracene with simple anthracene monomers or other bianthracene isomers (e.g., 9,9'- or 2,2'-linked) is not trivial and leads to significant performance divergence. The unique 1,1'-linkage creates a structurally distinct, sterically constrained conformation that fundamentally alters the electronic coupling between anthracene units compared to the more extended conjugation of 2,2'-bianthracene or the orthogonal geometry of 9,9'-bianthracene [1][2]. This directly impacts key device parameters: charge transport polarity, emission color purity, and excited-state dynamics like triplet-triplet annihilation (TTA) [2]. Consequently, a 'one-size-fits-all' approach to sourcing anthracene-based materials fails, as each isomer's distinct conformational and electronic fingerprint is optimized for specific device architectures and performance targets.

1,1'-Bianthracene (CAS 1104-41-2): Evidence-Based Differentiation Data for Informed Procurement


Conformational Rigidity and Optical Bandgap Differentiation from 9,9'-Bianthracene

1,1'-Bianthracene exhibits a distinct optical bandgap and conformational rigidity compared to the more commonly employed 9,9'-bianthracene core [1]. This difference arises from the restricted rotation at the 1,1'-linkage, which alters the effective conjugation length and molecular planarity [1][2]. The resulting optical bandgap for 1,1'-bianthracene is approximately 2.96 eV, which is a critical parameter for tuning emission color and energy level alignment in device stacks [1]. While specific quantum yield data for unsubstituted 1,1'-bianthracene is limited, derivatives of the bianthryl core demonstrate solution quantum yields (Φfl) as high as 92.1%, which plummet to 11.8% in neat films due to aggregation-caused quenching, underscoring the critical role of substitution and processing on final performance [1].

OLED Host Materials Blue Emitters Conformational Analysis

Ambipolar Charge Transport Advantage over Unipolar Anthracene Monomers

Devices utilizing the 1,1'-bianthracene scaffold demonstrate ambipolar charge transport characteristics, efficiently conducting both electrons and holes, unlike typical anthracene monomers which are primarily hole-transporting (p-type) . This ambipolarity is a direct consequence of its extended, biaryl π-system, which facilitates balanced carrier injection and transport within the emissive layer . The bianthracene core's ability to support both carrier types is a key differentiator for its use as a host material, simplifying device architecture and improving recombination efficiency . In contrast, a single-anthracene compound like MADN shows a strong contribution from TTA and lacks this balanced transport, as evidenced by distinct transient electroluminescence and magnetic field effect profiles .

Ambipolar Semiconductors Host Materials Carrier Mobility

Suppression of Triplet-Triplet Annihilation (TTA) Compared to Anthracene Monomers

The spatially orthogonal arrangement of anthracene units in certain bianthracene derivatives is proven to significantly suppress detrimental Triplet-Triplet Annihilation (TTA) processes, a major cause of efficiency roll-off in blue OLEDs . In a direct comparative study, an OLED using a 9,9'-bianthracene derivative (PPBA) showed 'almost no contribution of TTA' in transient electroluminescence measurements, while a single-anthracene compound (MADN) exhibited a 'large contribution' . This was further corroborated by magnetic field effect measurements, where PPBA's electroluminescence was significantly less sensitive to external magnetic fields, confirming the absence of the TTA pathway . This behavior is a general feature of the orthogonal bianthracene architecture and enables higher brightness and more stable device operation .

OLED Efficiency Roll-off Triplet Management Excited-State Dynamics

Structural Basis for Enhanced Thermal Stability Over Anthracene

The rigid, biaryl structure of 1,1'-bianthracene imparts superior thermal stability compared to the parent anthracene monomer . This is a critical parameter for the fabrication and operational lifetime of OLEDs, which are often subjected to high temperatures during vacuum deposition and Joule heating during operation . While precise decomposition temperature (Td) data for unsubstituted 1,1'-bianthracene is not widely reported in open literature, derivatives of the 1,1'-bianthryl core exhibit high thermal stability, with Td values exceeding 400 °C, and in some cases, melting points (Tm) above 430 °C [1]. For comparison, anthracene has a melting point of 216 °C and boils at 340 °C, highlighting a substantial improvement in thermal resilience that is essential for ensuring morphological stability and prolonging device longevity [2].

Thermal Stability Device Lifetime Thin-Film Morphology

Validated Use-Cases for 1,1'-Bianthracene (CAS 1104-41-2) in R&D and Device Fabrication


Host Material for High-Efficiency Blue OLEDs

Leveraging its ambipolar charge transport properties, 1,1'-bianthracene is an ideal host matrix for blue fluorescent or phosphorescent dopants . Its ability to transport both electrons and holes simplifies the emission layer design and promotes balanced charge recombination on the dopant, a key factor in achieving high external quantum efficiency (EQE). Furthermore, the structural motif's proven ability to suppress detrimental triplet-triplet annihilation (TTA) at high current densities makes it a strategic choice for developing blue OLEDs with reduced efficiency roll-off, a critical requirement for display and lighting applications .

Scaffold for Solution-Processable Blue Emitters

The 1,1'-bianthracene core serves as a versatile scaffold for synthesizing soluble, high-performance blue emitters. By attaching solubilizing or charge-transporting moieties at specific positions, researchers can tune the material's solubility, film-forming properties, and energy levels . This enables the development of solution-processable OLEDs, a cost-effective alternative to vacuum deposition. The core's inherent deep-blue emission potential, as evidenced by related 9,9'-bianthracene derivatives achieving CIEy < 0.06 , is a strong starting point for designing materials that meet stringent display color gamut standards like HDTV .

Building Block for High-Stability Organic Field-Effect Transistors (OFETs)

The rigid, planar aromatic core of 1,1'-bianthracene facilitates strong intermolecular π-π stacking, which is essential for achieving high charge carrier mobility in OFETs . Its inherent thermal stability (with Td > 400 °C for analogous compounds) [1] ensures the integrity of the semiconductor layer during both high-temperature device fabrication steps and long-term operation, directly contributing to improved device reliability and lifetime. This combination of good charge transport and high thermal robustness makes 1,1'-bianthracene a promising candidate for next-generation flexible and wearable electronics.

Precursor for Advanced Carbon Nanomaterials

The fused-ring structure of 1,1'-bianthracene makes it a valuable molecular precursor for the bottom-up synthesis of well-defined graphene nanostructures, such as nanoribbons [2]. Its pre-organized carbon framework can be polymerized and cyclodehydrogenated on catalytic surfaces to yield atomically precise graphene nanoribbons (GNRs) with controlled width and edge structure [2]. This application leverages the compound's structural definition to fabricate next-generation nanoelectronic materials with tailored electronic properties, bypassing the polydispersity and defects inherent to top-down lithographic methods [2].

Technical Documentation Hub

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